p-Nitrophenylbiguanide

Description

Contextualization within Biguanide (B1667054) Chemistry and its Historical Development

Biguanide chemistry has a rich history, with the parent compound first synthesized by Bernhard Rathke in 1879. wikipedia.orgaston.ac.uk The biguanide functional group consists of two guanidine (B92328) units sharing a common nitrogen atom. ontosight.aibeilstein-journals.org This structural feature results in a highly basic and strongly coordinating molecule. beilstein-journals.orgnih.gov

The journey of biguanides from a synthetic curiosity to a class of compounds with significant biological applications began with the discovery of the glucose-lowering properties of galegine, a guanidine derivative found in the plant Galega officinalis (French lilac). aston.ac.uknih.gov This led to the synthesis of various biguanide derivatives in the early 20th century, which were explored for their potential as antidiabetic agents. nih.gov The most well-known of these is metformin (B114582), which was synthesized in 1922 and later became a first-line treatment for type 2 diabetes. wikipedia.orgaston.ac.uk Other biguanide derivatives, such as phenformin (B89758) and buformin, were also developed but were later withdrawn in many countries due to safety concerns. wikipedia.orgnih.gov

Beyond their medicinal applications, biguanides have also found use as antimicrobial agents and in the development of antimalarial drugs. wikipedia.orgontosight.ai For instance, proguanil, an antimalarial drug, is a biguanide derivative. wikipedia.orgnih.gov The versatility of the biguanide scaffold has made it a valuable pharmacophore in medicinal chemistry and a subject of ongoing research. beilstein-journals.orgnih.gov

Significance of Nitrophenyl Substitution in Biguanide Frameworks

The introduction of a nitrophenyl group, specifically in the para position, to the biguanide structure significantly influences its chemical properties. The nitro group is a strong electron-withdrawing group, which can impact the reactivity and electronic distribution of the entire molecule. ontosight.ai This substitution can enhance the biological activity of the compound. For example, in the context of quinoline-based α-glucosidase inhibitors, the presence of an electron-withdrawing nitro group on a phenyl ring was found to result in more potent activity compared to compounds with electron-donating groups. nih.govresearchgate.net

The position of the nitro group is also crucial. Studies on quinoline (B57606) derivatives have shown that ortho and para substitutions are often more favorable for biological activity. nih.govresearchgate.net Specifically, an ortho-nitrotolyl substituent exhibited superior activity compared to a para-nitrophenyl (B135317) substitution in one study. nih.gov The high reactivity conferred by the nitro group, combined with the basic nature of the guanidine groups, makes p-nitrophenylbiguanide a molecule with distinct chemical characteristics. ontosight.ai

Current Research Landscape and Emerging Directions

p-Nitrophenylbiguanide and its derivatives are primarily utilized as research chemicals, serving as building blocks in organic synthesis and as tools for developing new therapeutic agents. ontosight.ainih.govgreenhousetreatment.com The compound itself is of interest for its potential in various research settings. ontosight.ai

Current research trends in areas related to biguanide chemistry and substituted phenyl compounds highlight several emerging directions:

Medicinal Chemistry: The development of novel biguanide derivatives continues to be an active area of research. For instance, new 1-substituted-biguanide derivatives have been synthesized and evaluated for their anti-diabetic activity. nih.gov The biguanide scaffold is also being explored for its potential in developing compounds with anti-inflammatory and other therapeutic properties. jptcp.comresearchgate.net

Materials Science: The coordinating properties of biguanides make them suitable ligands for the formation of metal complexes. beilstein-journals.orgnih.gov These complexes are being investigated for various applications, including their use as catalysts and in materials science. beilstein-journals.orgmdpi.com

Advanced Chemical Synthesis: The unique reactivity of compounds like p-nitrophenylbiguanide makes them valuable intermediates in the synthesis of more complex molecules, including heterocyclic compounds. acs.orgnih.gov

The ongoing exploration of biguanide derivatives, driven by the need for new therapeutic agents and advanced materials, ensures that compounds like p-Nitrophenylbiguanide will remain relevant in the landscape of advanced chemical research. chemistryjournals.netajchem-a.comkfupm.edu.sakfupm.edu.sa

Structure

3D Structure

Properties

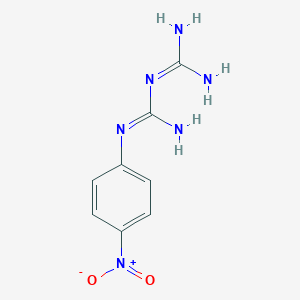

IUPAC Name |

1-(diaminomethylidene)-2-(4-nitrophenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6O2/c9-7(10)13-8(11)12-5-1-3-6(4-2-5)14(15)16/h1-4H,(H6,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGSYTBCYKKSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N=C(N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195797 | |

| Record name | Biguanide, 1-(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4323-50-6 | |

| Record name | N-(4-Nitrophenyl)imidodicarbonimidic diamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4323-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biguanide, 1-(p-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004323506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenylbiguanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biguanide, 1-(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-nitrophenyl)biguanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIGUANIDE, 1-(P-NITROPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92H4DR2UHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to p-Nitrophenylbiguanide

The traditional synthesis of p-nitrophenylbiguanide is primarily achieved through condensation chemistry, which involves the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org This approach relies on the careful selection of precursor molecules that contain the necessary chemical functionalities to construct the target biguanide (B1667054) structure.

In chemistry, a precursor is a compound that participates in a chemical reaction that results in the formation of another compound. wikipedia.org The synthesis of p-nitrophenylbiguanide typically involves the condensation of an aromatic amine with a cyanoguanidine derivative. The primary precursors for this synthesis are p-nitroaniline and dicyandiamide (B1669379) (cyanoguanidine). p-Nitroaniline provides the p-nitrophenyl group, while dicyandiamide serves as the source for the biguanide backbone.

The reaction is generally carried out by heating the precursors together, often in the presence of an acid catalyst, such as hydrochloric acid. The acid protonates the dicyandiamide, making it more susceptible to nucleophilic attack by the amino group of p-nitroaniline. The selection of these precursors is crucial as their reactivity and structure directly dictate the formation of the final product. For instance, 4-(4-nitrophenyl)thiomorpholine (B1608610) has been used as a precursor for 4-thiomorpholinoaniline, a building block in medicinal chemistry, highlighting the importance of the nitrophenyl moiety in synthetic strategies. mdpi.com

Table 1: Key Precursors for p-Nitrophenylbiguanide Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| p-Nitroaniline | C₆H₆N₂O₂ | Source of the p-nitrophenyl group |

| Dicyandiamide | C₂H₄N₄ | Provides the core biguanide structure |

The core of the synthesis is the formation of the biguanide moiety. The most common strategy involves the reaction of an amine with a cyanoguanidine. In the case of p-nitrophenylbiguanide, the amino group of p-nitroaniline attacks the nitrile carbon of dicyandiamide. This is followed by a series of proton transfer and rearrangement steps, culminating in the formation of the biguanide structure.

An alternative approach involves the reaction of a salt of the aromatic amine (e.g., p-nitroaniline hydrochloride) with dicyandiamide in a suitable solvent, such as water or an alcohol, followed by heating. The reaction conditions, including temperature and the choice of solvent and catalyst, are optimized to maximize the yield and purity of the resulting p-nitrophenylbiguanide. Once formed, the p-nitrophenylbiguanide itself can be a precursor for other molecules, such as s-triazines, through reactions with reagents like acetic anhydride (B1165640) or methyl formate. oup.com

Advanced Synthetic Approaches for Functionalized p-Nitrophenylbiguanides

Modern synthetic chemistry seeks to create molecules with tailored properties. For p-nitrophenylbiguanide, this involves developing advanced methods to produce functionalized derivatives, where additional chemical groups are strategically placed on the molecule to alter its characteristics.

Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules, which can be valuable in discovering new chemical properties. nih.govnih.govunits.it Starting with a core scaffold like p-nitrophenylbiguanide, DOS aims to introduce variations in the structure in a divergent manner. units.it This can involve modifying the p-nitrophenyl ring, the biguanide chain, or both.

Combinatorial chemistry is a related technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.govnih.gov A combinatorial library of p-nitrophenylbiguanide derivatives could be generated by reacting a set of different substituted p-nitroanilines with dicyandiamide or by further reacting the synthesized p-nitrophenylbiguanide with a variety of reagents. rsc.org5z.com For example, different functional groups could be introduced onto the biguanide nitrogens or the aromatic ring. This approach allows for the systematic exploration of how different functional groups impact the molecule's properties.

Table 2: Illustrative Combinatorial Library from a p-Nitrophenylbiguanide Scaffold

| Scaffold | Modification Site 1 (Aromatic Ring) | Modification Site 2 (Biguanide Chain) | Resulting Derivative |

|---|---|---|---|

| p-Nitrophenylbiguanide | Add -Cl | Add -CH₃ | Functionalized Derivative A |

| p-Nitrophenylbiguanide | Add -OCH₃ | Add -C₂H₅ | Functionalized Derivative B |

| p-Nitrophenylbiguanide | Add -F | Add -CH₂(C₆H₅) | Functionalized Derivative C |

The synthesis of complex functionalized molecules often requires reactions that are highly selective. nih.gov Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity refers to controlling the position of a chemical change on a molecule.

In the context of functionalizing p-nitrophenylbiguanide, a chemoselective reaction might involve modifying the nitro group (e.g., reduction to an amine) without affecting the biguanide moiety. Conversely, one might want to alkylate a specific nitrogen atom on the biguanide chain without altering the aromatic ring.

Regioselective synthesis is critical when adding substituents to the p-nitrophenyl ring. diva-portal.org Since the para position is already occupied by the biguanide group, new substituents would be directed to the ortho or meta positions relative to the nitro group. The choice of reagents and reaction conditions can influence this positional outcome. Advanced catalytic methods, often employing transition metals, are instrumental in achieving high levels of chemo- and regioselectivity in the synthesis of such functionalized compounds. rsc.org

Mechanistic Studies of p-Nitrophenylbiguanide Chemical Transformations

Understanding the step-by-step pathway, or mechanism, of a chemical reaction is fundamental to controlling its outcome. nih.gov Mechanistic studies on the transformations of p-nitrophenylbiguanide provide insight into its reactivity.

A key transformation of biguanide derivatives is their reaction with esters, acyl chlorides, or anhydrides to form substituted s-triazines. oup.com For example, the reaction of p-nitrophenylbiguanide with an excess of acetic anhydride can yield an acylated amino-s-triazine. oup.com Mechanistic investigations of such condensation reactions focus on identifying the sequence of bond-forming and bond-breaking events. nih.gov

These studies often employ a combination of experimental techniques, such as kinetic analysis and the isolation of reaction intermediates, alongside computational chemistry to model the reaction pathway. mdpi.comfrontiersin.org For the cyclization to an s-triazine, the proposed mechanism likely involves the initial nucleophilic attack of one of the biguanide nitrogens on the carbonyl carbon of the acylating agent. This is followed by an intramolecular cyclization, where another nitrogen atom of the biguanide attacks an intermediate carbonyl or imine carbon, leading to the formation of the six-membered triazine ring after the elimination of a small molecule like water or acetic acid. These studies help to rationalize reaction outcomes and guide the development of more efficient synthetic methods. rsc.org

Reactivity with Nitrous Acid and Aromatic Biguanides

The reaction of aromatic amines with nitrous acid (HNO₂) is a cornerstone of organic synthesis, primarily for the generation of diazonium salts. msu.edu Nitrous acid, being unstable, is typically prepared in situ by reacting sodium nitrite (B80452) with a strong acid like hydrochloric acid. chemguide.co.uk The reactive electrophilic species in these acidic solutions is the nitrosonium cation, NO⁺. msu.edulibretexts.org

Aromatic biguanides, including p-Nitrophenylbiguanide, possess multiple nitrogen atoms that can potentially react with the nitrosonium cation. The reaction's course is dictated by the nature of the amine centers within the biguanide structure. Primary aromatic amines react with nitrous acid to form relatively stable diazonium salts, which are valuable intermediates in organic synthesis. msu.edulibretexts.org Secondary aromatic amines, on the other hand, typically yield N-nitrosamine derivatives. libretexts.org Tertiary amines, under acidic conditions, undergo reversible salt formation. msu.edu In some cases, highly activated aromatic rings can undergo electrophilic substitution (nitrosation) directly on the ring, typically at the ortho or para positions relative to the activating group. libretexts.org

For p-Nitrophenylbiguanide, the presence of the biguanide moiety introduces several potential sites of reaction. The interaction with nitrous acid is expected to be complex, with the possibility of reaction at the terminal amino groups or the internal nitrogens of the biguanide chain. The strong electron-withdrawing nature of the p-nitrophenyl group significantly influences the basicity and nucleophilicity of the nitrogen atoms, thereby affecting the reaction pathway.

Influence of Electronic and Steric Factors on Reaction Course

The course of chemical reactions involving p-Nitrophenylbiguanide is significantly governed by both electronic and steric factors. The nitrophenyl group, in particular, exerts a profound electronic influence on the reactivity of the entire molecule.

Electronic Effects:

The nitro group (NO₂) is a potent electron-withdrawing group (EWG). wikipedia.org It deactivates the aromatic ring towards electrophilic aromatic substitution by withdrawing electron density through both inductive and resonance effects, making the ring less nucleophilic. wikipedia.orglibretexts.org This deactivation is substantial, as evidenced by the significantly slower rate of nitration of nitrobenzene (B124822) compared to benzene. libretexts.org Consequently, electrophilic substitution reactions on the phenyl ring of p-Nitrophenylbiguanide are expected to be considerably hindered.

The electron-withdrawing nitro group also reduces the basicity of the nitrogen atoms in the biguanide moiety. This decreased basicity affects the protonation equilibria and the nucleophilicity of the nitrogens, which in turn influences their reactivity towards electrophiles like the nitrosonium cation. nih.gov

Steric Effects:

Steric hindrance can play a crucial role in directing the outcome of reactions, particularly in cases where multiple reactive sites are present. youtube.com In p-Nitrophenylbiguanide, the bulky nature of the biguanide group can sterically hinder the approach of reactants to the ortho positions of the phenyl ring. This steric hindrance often leads to a preference for substitution at the less hindered para position, although in this specific molecule, the para position is already occupied by the nitro group. youtube.com

The interplay between electronic and steric effects is critical. While electronic effects are generally the primary determinant of reactivity and regioselectivity, significant steric congestion can override electronic preferences. youtube.com For instance, in electrophilic aromatic substitution, if the directing group is very bulky, the formation of the para product is often favored over the ortho product, even if both are electronically accessible. youtube.com

Investigation of Intermediate Species and Transition States

The elucidation of reaction mechanisms often involves the study of transient intermediate species and transition states. In the reactions of p-Nitrophenylbiguanide, particularly with nitrous acid, the formation of several key intermediates can be postulated based on established principles of organic chemistry.

In the reaction with nitrous acid, the initial step is likely the formation of a diazonium ion if a primary amine function of the biguanide is attacked. chemguide.co.uk Aryl diazonium ions are notably more stable than their aliphatic counterparts due to the delocalization of the positive charge into the aromatic ring. msu.edulibretexts.org The stability of this intermediate is crucial for its utility in subsequent synthetic transformations.

The investigation of transition states in these reactions often requires computational chemistry methods. These studies can model the energy profiles of different reaction pathways, helping to predict the most likely products and understand the factors that control selectivity. For instance, the transition state for electrophilic attack on the aromatic ring will be influenced by the electronic stabilization provided by the substituents.

Derivatization Reactions at the Biguanide and Nitrophenyl Moieties

The chemical modification of p-Nitrophenylbiguanide can be achieved through derivatization at either the biguanide moiety or the nitrophenyl group, allowing for the synthesis of a diverse range of analogues with tailored properties.

Derivatization of the Biguanide Moiety:

The biguanide portion of the molecule offers multiple sites for derivatization. The terminal amino groups can undergo reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. The internal nitrogen atoms can also participate in reactions, although their reactivity is modulated by the electronic environment and steric accessibility.

The synthesis of substituted biguanides can be achieved through various routes, including the addition of amines to cyanoguanidines. nih.gov The use of metal salts, such as Cu(II), or Lewis acids like FeCl₃ and ZnCl₂, has been shown to catalyze the formation of disubstituted biguanides, often with high yields. nih.gov These methods could potentially be applied to further functionalize the biguanide chain of p-Nitrophenylbiguanide.

Derivatization of the Nitrophenyl Moiety:

The nitro group on the phenyl ring is a versatile functional group that can be transformed into a variety of other substituents. A common and highly useful transformation is the reduction of the nitro group to an amino group (-NH₂). This can be accomplished using various reducing agents, such as tin and hydrochloric acid or catalytic hydrogenation. The resulting aminophenylbiguanide would have significantly different electronic properties, with the amino group being a strong activating group for electrophilic aromatic substitution.

The nitro group itself can participate in certain reactions. For example, nucleophilic aromatic substitution can occur under specific conditions, where a potent nucleophile displaces the nitro group. However, such reactions typically require harsh conditions or the presence of other activating groups on the ring.

Furthermore, derivatization reagents containing a nitrophenylsulfonyl moiety have been developed for applications in analytical chemistry, highlighting the utility of the nitrophenyl group as a reactive handle for modification. mdpi.com

Structure Activity Relationship Sar Studies of P Nitrophenylbiguanide Derivatives

Principles and Methodologies in SAR Elucidation

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, investigating the link between a molecule's chemical structure and its biological activity. neuraldesigner.com The fundamental principle is that the activity of a compound is directly related to its chemical structure, and minor modifications to this structure can lead to significant changes in its biological effects. nih.gov For biguanide (B1667054) derivatives, including p-Nitrophenylbiguanide, SAR elucidation involves systematically modifying the molecule's scaffold and observing the resulting impact on a specific biological endpoint. nih.govnih.gov

Methodologies in SAR exploration typically involve the synthesis of a series of analogues where specific parts of the lead compound, p-Nitrophenylbiguanide, are altered. Common modifications include:

Aromatic Ring Substitution: Introducing various substituents onto the nitrophenyl ring to probe the effects of sterics, electronics, and hydrophobicity. nih.gov

Linker Modification: Altering the length or flexibility of any chain connecting the aromatic ring to the biguanide moiety. nih.gov

Biguanide Moiety Modification: Substituting groups on the biguanide portion of the molecule. nih.gov

Each synthesized analogue is then subjected to biological assays to quantify its activity. By comparing the activities of these derivatives, researchers can deduce which chemical features are essential for the desired biological effect and which are detrimental. For instance, an SAR study on arylbiguanide derivatives found that attaching halogens or small alkyl groups to the aromatic ring enhanced cytotoxicity under specific conditions. nih.gov This iterative process of design, synthesis, and testing allows for the development of a qualitative understanding of the structural requirements for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical extension of SAR that aims to quantify the relationship between the chemical structure of a compound and its biological activity. neuraldesigner.com Instead of a qualitative understanding, QSAR develops mathematical models that can predict the activity of novel, unsynthesized compounds. neuraldesigner.comnih.gov This predictive capability is a crucial tool in modern drug discovery, allowing for the prioritization of synthetic efforts and the design of more potent molecules. ncsu.edu The core of QSAR is the hypothesis that changes in biological activity within a series of related compounds are correlated with changes in their molecular features, which can be represented numerically by molecular descriptors. nih.gov

The process involves several key steps:

Data Set Curation: Assembling a series of compounds with known structures and measured biological activities.

Descriptor Calculation: Generating numerical descriptors that characterize the physicochemical properties of the molecules.

Model Development: Using statistical methods or machine learning algorithms to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not a result of chance correlation. ucdavis.edunih.gov

For a series of p-Nitrophenylbiguanide derivatives, a QSAR model could predict their activity against a specific biological target, helping to guide the design of new analogues with potentially improved efficacy.

Computational or molecular descriptors are the numerical representations of a molecule's chemical and physical properties used in QSAR modeling. nih.gov They are the critical variables that translate a chemical structure into a format that statistical and machine learning algorithms can process. nih.gov There is a vast array of descriptors, which can be broadly categorized:

1D Descriptors: These are derived from the chemical formula, such as molecular weight and atom counts.

2D Descriptors: Calculated from the 2D representation of the molecule, these include topological indices (e.g., Randic indices), connectivity indices, and counts of specific structural features (e.g., hydrogen bond donors/acceptors). researchgate.net

3D Descriptors: These depend on the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area (e.g., geometrical descriptors). nih.gov

Physicochemical Descriptors: These describe properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters.

The selection of appropriate descriptors is a critical step in building a predictive QSAR model. researchgate.net For example, a QSAR study might find that the inhibitory effect of a series of compounds is related to the molecule's shape and the three-dimensional distribution of atomic mass, as captured by geometrical and Radial Distribution Function (RDF) descriptors. researchgate.net

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Number of N and O atoms | Basic molecular composition |

| Topological (2D) | Wiener index, Randic connectivity index | Atomic connectivity and branching |

| Geometrical (3D) | Molecular surface area, Molecular volume | Size and shape of the molecule |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Electronic properties and reactivity |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |

Machine learning (ML) has become an essential component of modern QSAR modeling, offering powerful algorithms to handle complex, non-linear relationships between molecular descriptors and biological activity. neuraldesigner.comnih.gov Unlike traditional linear regression methods, ML can analyze vast datasets with numerous descriptors to identify subtle patterns that determine a compound's efficacy. drugtargetreview.com

Several ML algorithms are commonly applied in QSAR: drugtargetreview.com

Artificial Neural Networks (ANN): Inspired by the human brain, ANNs are capable of modeling highly complex relationships and are a cornerstone of deep learning. researchgate.net

Support Vector Machines (SVM): A powerful classification and regression method that works by finding the optimal hyperplane to separate data points.

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control for overfitting.

Partial Least Squares (PLS): A statistical method useful when the number of predictor variables is high.

These ML approaches enable the development of "hyper-predictive" QSAR models. ncsu.edu For instance, researchers have successfully used ML to create robust models that accurately predict the bioactivity of compounds, accelerating the hit identification phase of drug discovery. nih.gov The superiority of deep learning, a subset of ML, has been demonstrated in competitions aimed at predicting the biological activities of unknown compounds. drugtargetreview.com

Impact of Aromatic Substitutions on Molecular Interactions

The nature and position of substituents on the aromatic ring of p-Nitrophenylbiguanide can profoundly influence its molecular interactions and, consequently, its biological activity. Substituents can alter the molecule's steric profile, electronic distribution, and hydrophobic character, all of which are critical for binding to a biological target. nih.gov For example, SAR studies on biguanide derivatives have shown that the size of the substituent (steric parameters) correlates with biological activity. nih.gov The introduction of different functional groups can lead to new or enhanced interactions, such as hydrogen bonds or hydrophobic contacts, with a receptor's active site. researchgate.net

The position of a substituent on the phenyl ring—ortho (o-), meta (m-), or para (p-)—is a critical determinant of molecular shape and electronic properties, which in turn affects molecular recognition by a biological target. Positional isomers can exhibit vastly different biological activities. mdpi.com

Para-substitution (p-Nitrophenylbiguanide): The nitro group is positioned directly opposite the biguanide substituent. This arrangement allows for maximum electronic communication (resonance effect) through the aromatic ring.

Meta-substitution: The nitro group exerts a primarily inductive (through-bond) electron-withdrawing effect, with minimal resonance contribution. This leads to different charge distribution compared to the ortho and para isomers. mdpi.com

Ortho-substitution: The close proximity of the nitro group to the biguanide linkage can introduce steric hindrance, potentially forcing the phenyl ring or the biguanide chain into a specific, and perhaps less favorable, conformation for receptor binding.

Studies on nitrophenols have shown that the substituent position significantly alters electronic effects and excited-state dynamics, highlighting how positional isomerism impacts molecular properties. mdpi.com Similarly, research on other drug scaffolds has demonstrated that moving a substituent from the ortho- to the meta- or para-position can dramatically increase or decrease biological activity. nih.gov

| Compound | Nitro Group Position | Potential Impact on Molecular Recognition | Relative Binding Affinity (Hypothetical) |

|---|---|---|---|

| p-Nitrophenylbiguanide | Para | Maximal electronic withdrawal via resonance; linear shape may fit binding pocket | 100% |

| m-Nitrophenylbiguanide | Meta | Primarily inductive electronic effect; altered charge distribution | 65% |

| o-Nitrophenylbiguanide | Ortho | Potential for steric clash with the receptor; may force unfavorable torsion angles | 20% |

The nitro group (–NO2) is one of the strongest electron-withdrawing groups used in medicinal chemistry. svedbergopen.comnih.gov Its presence on the phenyl ring of p-Nitrophenylbiguanide has a significant impact on the molecule's electronic properties.

Key electronic effects include:

Strong Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bonds.

Strong Resonance Effect: When in the para (or ortho) position, the nitro group can delocalize the ring's pi-electrons onto itself, further decreasing electron density on the ring. svedbergopen.com This effect is particularly pronounced in the para position.

These electron-withdrawing properties make the aromatic ring electron-deficient. This can influence several factors relevant to biological activity:

Receptor Interactions: The altered charge distribution on the phenyl ring can affect how the molecule interacts with amino acid residues in a protein's binding site, potentially influencing cation-pi or other electrostatic interactions. nih.gov

pKa of the Biguanide Moiety: The electron-withdrawing nature of the nitrophenyl group can influence the basicity (pKa) of the biguanide group, which is crucial as the cationic (protonated) form is often the biologically active species.

Metabolic Stability: The electronic nature of the ring can affect its susceptibility to metabolic enzymes. nih.gov

The nitro group is a popular feature in drug design because its characteristic properties can modulate the pharmacokinetics and pharmacodynamics of pharmaceutical agents. svedbergopen.com

Conformational Analysis and its Relation to Molecular Behavior

The conformational flexibility of biguanide derivatives is a key determinant of their molecular behavior and interaction with biological targets. acs.orgresearchgate.net The structure of these molecules allows for rotation around several single bonds, leading to various spatial arrangements (conformers). The most stable tautomer of the biguanide moiety has been identified through ab initio molecular orbital and density functional studies. acs.org

The molecular electrostatic potential (MESP) surfaces of biguanide derivatives are indicative of their potential binding interactions. researchgate.net For p-Nitrophenylbiguanide, the MESP surface would be characterized by negative potential regions around the nitrogen atoms and the nitro group, suggesting their role as hydrogen bond acceptors. The phenyl ring would contribute to hydrophobic interactions. The conformational state of the molecule dictates the spatial distribution of these potential interaction sites, thereby governing its ability to bind to specific biological macromolecules.

Studies on related biguanide derivatives have shown that the most stable conformations often feature a specific arrangement of the side chains to minimize steric clash and optimize electronic interactions. acs.org It is believed that the biological activity of biguanides is linked to the possible conformations arising from the tautomeric forms of the guanidine (B92328) groups. researchgate.net The interplay between the conformational flexibility and the electronic structure ultimately defines the pharmacophoric features of p-Nitrophenylbiguanide and its derivatives.

In vitro Studies of Molecular Interactions and Biological Systems (non-clinical)

The biological activity of p-Nitrophenylbiguanide and its derivatives is intrinsically linked to the presence of both the biguanide and the nitroaromatic moieties. nih.govresearchgate.net The nitro group is a well-known pharmacophore and is present in a wide range of bioactive molecules with diverse therapeutic applications, including antimicrobial and antineoplastic activities. nih.govresearchgate.net The biological action of many nitro compounds is often dependent on the enzymatic reduction of the nitro group within cells, leading to the formation of reactive intermediates that can induce cellular damage. researchgate.net

In vitro studies of various nitro compounds have demonstrated a broad spectrum of activities. nih.govresearchgate.net The presence of the nitro group can enhance the lipophilicity of a molecule, potentially leading to better interaction with cellular membranes. nih.gov Furthermore, the electronic properties of the nitro group can facilitate interactions with specific amino acid residues in proteins. researchgate.net

Biguanide derivatives, on the other hand, are known for their interactions with various cellular targets, including mitochondrial complex I. nih.gov The highly basic nature of the biguanide group is due to extensive electron delocalization upon protonation, which is a key feature in its biological activity. acs.org

The combination of these two functional groups in p-Nitrophenylbiguanide suggests a potential for a unique profile of molecular interactions. In vitro assays are crucial for elucidating these interactions. For instance, enzyme inhibition assays could reveal potential targets of p-Nitrophenylbiguanide. Given the properties of its constituent groups, potential in vitro activities could include:

Antimicrobial Activity: Many nitro compounds exhibit antimicrobial properties. nih.govresearchgate.net In vitro studies using various bacterial or fungal strains would be necessary to determine the antimicrobial spectrum and potency of p-Nitrophenylbiguanide.

Enzyme Inhibition: Biguanides are known to inhibit enzymes like dihydrofolate reductase. nih.gov The inhibitory potential of p-Nitrophenylbiguanide against a panel of enzymes could uncover specific molecular targets.

Interaction with Membrane Transporters: Some biguanides are known to interact with transporters like P-glycoprotein (P-gp). nih.gov In vitro transport assays using cell lines expressing such transporters could clarify whether p-Nitrophenylbiguanide is a substrate or inhibitor of these proteins.

A hypothetical representation of data from an in vitro enzyme inhibition study is presented below. This table illustrates the type of data that would be generated to understand the structure-activity relationship of p-Nitrophenylbiguanide derivatives.

| Compound | Substitution on Phenyl Ring | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| p-Nitrophenylbiguanide | 4-NO2 | Enzyme A | 15.2 |

| Derivative 1 | 4-Cl | Enzyme A | 25.8 |

| Derivative 2 | 4-OCH3 | Enzyme A | 45.1 |

| Derivative 3 | H | Enzyme A | 60.5 |

| p-Nitrophenylbiguanide | 4-NO2 | Enzyme B | > 100 |

| Derivative 1 | 4-Cl | Enzyme B | > 100 |

| Derivative 2 | 4-OCH3 | Enzyme B | > 100 |

| Derivative 3 | H | Enzyme B | > 100 |

Such studies are fundamental in building a comprehensive understanding of the molecular interactions of p-Nitrophenylbiguanide and guiding further research into its potential biological applications.

Coordination Chemistry of P Nitrophenylbiguanide and Analogous Biguanide Ligands

Biguanides as Ligands in Metal Complex Formation

Biguanides, including p-Nitrophenylbiguanide, are a class of compounds recognized for their strong coordinating ability with a wide array of metal ions. researchgate.netnih.gov Structurally, they are composed of two linked guanidine (B92328) units, which provides a framework conducive to forming stable metal complexes. researchgate.netscholaris.ca Their utility as excellent N-donor ligands allows for the formation of complexes with virtually all transition metals. nih.govresearchgate.net

Coordination Modes and Ligand Denticity

Biguanide (B1667054) derivatives are versatile ligands capable of adopting various coordination modes, influenced by factors such as the protonation state of the ligand and the nature of the metal center. nih.gov The most common mode of coordination is as a bidentate N-donor ligand, where the two imine groups in a cis-position chelate to the metal ion. nih.govscholaris.ca This chelation occurs through the terminal nitrogen atoms, forming a stable six-membered ring. scholaris.ca

This bidentate chelation (η²) is a recurring motif in biguanide coordination chemistry. nih.gov For example, in complexes with metals like Cu(II) and Co(III), two or three biguanide ligands coordinate in this bidentate fashion to form four-coordinated square planar or six-coordinated octahedral geometries, respectively. nih.gov Depending on the reaction conditions and the specific metal, biguanides can coordinate as a neutral molecule or as a deprotonated, anionic ligand. nih.govresearchgate.net While bidentate chelation is predominant, other modes, such as monodentate and bridging coordination, have also been observed, highlighting the ligand's structural flexibility. researchgate.net

Chelation Effects and Thermodynamic Stability of Complexes

The formation of metal complexes with chelating ligands like biguanides is significantly more favorable than with analogous monodentate ligands, an observation known as the chelate effect. libretexts.org This enhanced stability is primarily an entropy-driven phenomenon. When a bidentate biguanide ligand displaces two monodentate ligands from a metal's coordination sphere, the total number of independent molecules in the solution increases, leading to a positive change in entropy (ΔS°). libretexts.orgdalalinstitute.com

This favorable entropy change results in a more negative Gibbs free energy change (ΔG°), which corresponds to a larger formation constant (K) for the chelate complex. libretexts.orgdalalinstitute.com The stability of these complexes is remarkable due to the formation of the six-membered chelate ring, which minimizes ring strain. scholaris.cadalalinstitute.com The high stability of these complexes is further enhanced by the localization of charge density on the terminal nitrogen atoms, which strengthens the metal-ligand bonds. nih.gov The stability generally increases with the number of chelate rings formed; for instance, a complex with a tetradentate ligand is typically more stable than one with two bidentate ligands. dalalinstitute.com

Synthesis and Spectroscopic Characterization of p-Nitrophenylbiguanide Metal Complexes

The synthesis of metal complexes with biguanide ligands, including analogues of p-Nitrophenylbiguanide, is typically achieved by reacting the appropriate metal salt with the biguanide ligand in a suitable solvent. nih.govmdpi.com For instance, a common method involves mixing a methanolic solution of the biguanide hydrochloride with a metal chloride (e.g., CoCl₂·6H₂O) and a base like NaOH, followed by refluxing the mixture. nih.gov The resulting complexes can often be isolated as crystals by slow evaporation of the solvent. nih.gov The presence of the p-nitrophenyl group can influence the electronic environment of the ligand, potentially affecting the stability and properties of the resulting metal complexes. nih.gov

Characterization of these complexes relies heavily on spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy : The IR spectra of biguanide complexes provide crucial information about the coordination sites. A comparison between the spectrum of the free ligand and the metal complex reveals shifts in the vibrational frequencies of key functional groups. For example, new absorption bands in the lower frequency region (typically 400-600 cm⁻¹) of the complex's spectrum, which are absent in the free ligand, are assigned to the metal-nitrogen (M-N) stretching vibrations, confirming the coordination of nitrogen atoms to the metal center. mdpi.comekb.eg

UV-Visible Spectroscopy : The electronic spectra of these complexes display bands that correspond to electronic transitions within the ligand (intra-ligand transitions, π→π*) and between the ligand and the metal (ligand-to-metal charge transfer, LMCT) or within the metal d-orbitals (d-d transitions). mdpi.com These spectra are instrumental in determining the coordination geometry of the central metal ion. nih.govrsc.org For example, the positions of d-d transition bands can help distinguish between octahedral and square planar geometries. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy can also be used for characterization. Upon complexation, shifts in the signals of the ligand's protons are observed. The appearance of new signals, for instance, can sometimes be attributed to coordinated water molecules. mdpi.com

| Spectroscopic Method | Key Observables in Biguanide Complexes | Inferred Information |

| Infrared (IR) | Appearance of new bands in the 400-600 cm⁻¹ region. Shifts in N-H and C=N stretching frequencies. | Confirmation of M-N bond formation. Identification of coordination sites. |

| UV-Visible | d-d transition bands. Charge transfer (CT) bands. | Coordination geometry (e.g., octahedral, square planar). Electronic structure of the complex. |

| ¹H NMR | Chemical shifts of ligand protons upon coordination. | Confirmation of complexation. Information on the magnetic environment of the ligand. |

Electronic Structure and Bonding in Biguanide-Metal Complexes

The electronic structure of biguanides is characterized by a highly conjugated system resulting from the fusion of two guanidine moieties. researchgate.net This extensive electron delocalization is a key feature of the ligand. researchgate.net Upon protonation or coordination to a metal ion, significant changes occur in the electronic structure. researchgate.net The bonding in biguanide-metal complexes involves the donation of lone pairs of electrons from the nitrogen atoms to the vacant orbitals of the metal ion, forming strong coordinate covalent bonds. researchgate.net

Theoretical methods, such as Density Functional Theory (DFT), have been employed to provide deeper insights into the electronic configurations and reactivity of these complexes. researchgate.netmtu.edu DFT calculations can reveal the stability of the synthesized metal complexes compared to the free ligand. mtu.edu Studies on biguanide derivatives have shown the existence of multiple interconvertible tautomeric forms due to electron delocalization, which contributes to their chemical profile. researchgate.net The formation of the stable six-membered chelate ring is a result of the strong interactions between the imino groups and the metallic cation. scholaris.ca

Investigation of Non-Covalent Interactions in Coordination Compounds

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and other weak forces, play a critical role in the crystal engineering and supramolecular assembly of biguanide coordination compounds. researchgate.netmdpi.com These interactions are crucial in dictating the final three-dimensional structure and packing of the molecules in the solid state. rsc.org

Influence of Metal Centers on Ligand Reactivity

The coordination of a biguanide ligand to a metal center can significantly alter the ligand's reactivity. The metal ion, acting as a Lewis acid, can polarize the electron density of the coordinated ligand, making it more susceptible to certain reactions. The nature of the metal ion—its size, charge, and electronic configuration—can fine-tune the properties and subsequent reactivity of the complex. nih.gov

For instance, the coordination to different metal centers can result in distinct physicochemical behaviors and biological profiles. researchgate.net Studies on various metal complexes with metformin (B114582) and its analogues have demonstrated that the choice of the metal center can drastically influence the complex's activity. nih.gov For example, in the hydrolysis of p-nitrophenyl picolinate, Cu(II) complexes of certain ligands showed more effective catalytic activity than the corresponding Ni(II) complexes, which can be attributed to the different electronic properties of the metal centers influencing the reactivity of the coordinated species. nih.gov The metal center can also affect the lipophilicity of the complex, which in turn can influence its interaction with biological systems. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties of p-Nitrophenylbiguanide. These methods provide a detailed picture of the electron distribution, molecular orbitals, and electrostatic potential, which are key determinants of the molecule's reactivity and intermolecular interactions.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. researchgate.net For p-Nitrophenylbiguanide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and compute a range of electronic descriptors. researchgate.net

The electronic nature of p-Nitrophenylbiguanide is dictated by the interplay between the electron-withdrawing p-nitrophenyl group and the electron-donating biguanide (B1667054) moiety. The nitro group (-NO₂) exerts a strong -M (mesomeric) and -I (inductive) effect, withdrawing electron density from the phenyl ring. Conversely, the biguanide group is a strong electron-donating group due to the presence of multiple nitrogen atoms with lone pairs, which can participate in resonance.

DFT studies on related biguanide structures have shown that the n-π conjugation between the amino and imino groups is responsible for their exceptional basicity. scholaris.ca Protonation is predicted to occur on the imino groups. scholaris.ca The presence of the p-nitrophenyl group is expected to modulate the basicity of the biguanide moiety compared to the unsubstituted biguanide.

Key electronic properties that can be calculated using DFT are summarized in the table below. These parameters help in quantifying the molecule's reactivity. researchgate.net

| Property | Description | Expected Influence on p-Nitrophenylbiguanide |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap suggests higher reactivity. | The combination of the electron-donating biguanide and electron-withdrawing nitrophenyl group is expected to result in a relatively small HOMO-LUMO gap, indicating potential for charge transfer interactions. |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | The electron-donating biguanide moiety would likely lead to a lower ionization potential compared to benzene. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | The electron-withdrawing nitro group would result in a higher electron affinity, indicating a greater ability to accept an electron. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. It identifies regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack. | The MEP would likely show negative potential around the nitro group's oxygen atoms and the imino nitrogens of the biguanide, while the amino protons and the aromatic ring protons would exhibit positive potential. |

This table is illustrative and based on general principles of computational chemistry and studies on related molecules. Specific values would require dedicated DFT calculations for p-Nitrophenylbiguanide.

Ab initio methods, which are based on first principles without the use of empirical parameters, can also be applied to study p-Nitrophenylbiguanide. Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) can provide valuable data on molecular properties, although they are generally more computationally demanding than DFT. researchgate.netmdpi.com

These calculations can be used to determine properties such as dipole moments and polarizabilities. For a molecule like p-Nitrophenylbiguanide, a significant dipole moment is expected due to the charge separation induced by the nitro and biguanide groups. Ab initio calculations on similar push-pull systems like p-nitroaniline have shown that electron correlation effects, which are better accounted for in methods like MP2 compared to HF, can significantly influence the calculated hyperpolarizabilities. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscape and intermolecular interactions of p-Nitrophenylbiguanide in various environments. nih.gov

A key aspect of p-Nitrophenylbiguanide's structure is its conformational flexibility. Torsional rotations can occur around the C-N bonds linking the phenyl ring to the biguanide moiety and within the biguanide chain itself. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformers. The planarity of the biguanide unit, influenced by intramolecular hydrogen bonding, is a significant factor in its conformational preferences. scholaris.ca

MD simulations can also shed light on intermolecular interactions. In a condensed phase, such as in solution or a crystal lattice, p-Nitrophenylbiguanide molecules can interact through various non-covalent forces:

Hydrogen Bonding: The amino and imino groups of the biguanide moiety are excellent hydrogen bond donors and acceptors.

π-π Stacking: The aromatic p-nitrophenyl rings can engage in π-π stacking interactions.

Dipole-Dipole Interactions: The molecule's large dipole moment will lead to significant dipole-dipole interactions.

By simulating a system containing multiple p-Nitrophenylbiguanide molecules, or the molecule in a solvent, MD can predict how these interactions influence the molecule's aggregation behavior and its solvation structure.

Computational Approaches to Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions. nih.govchemrxiv.org For p-Nitrophenylbiguanide, computational methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies.

One plausible reaction to investigate computationally is the hydrolysis of the biguanide moiety. Although biguanides are generally stable, under certain conditions, they can undergo hydrolysis. DFT calculations can be used to model the reaction pathway, likely involving the nucleophilic attack of a water molecule on one of the imine carbons. The calculations would aim to identify the structure of the transition state and the corresponding activation energy barrier, providing insights into the reaction kinetics. Computational studies on the hydrolysis of p-nitrophenyl esters have demonstrated the utility of such approaches in elucidating reaction mechanisms. mdpi.com

Another area of investigation could be the reduction of the nitro group. The nitro group can be reduced to an amino group, which would significantly alter the electronic properties of the molecule. Computational methods can be used to study the mechanism of this reduction, for example, by modeling the interaction of p-Nitrophenylbiguanide with a reducing agent and calculating the energetics of the electron transfer and subsequent protonation steps.

Modeling of Ligand-Receptor Interactions (non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In a non-clinical context, this can be used to study the potential interactions of p-Nitrophenylbiguanide with various model receptors or binding sites. nih.gov

The structural features of p-Nitrophenylbiguanide make it an interesting candidate for such studies. The biguanide group, with its multiple hydrogen bond donors and acceptors, can form strong and specific interactions with a complementary binding site. The p-nitrophenyl group can participate in hydrophobic and π-stacking interactions.

A typical molecular docking study would involve:

Defining a target binding site on a model macromolecule.

Generating a set of possible conformations of p-Nitrophenylbiguanide.

"Docking" these conformations into the binding site and scoring them based on the predicted binding affinity.

The results of such a study would provide hypotheses about the types of interactions that p-Nitrophenylbiguanide can form, which could be valuable for understanding its behavior in more complex systems.

Predictive Modeling for Novel Biguanide Structures

The insights gained from the theoretical and computational studies of p-Nitrophenylbiguanide can be leveraged for the predictive modeling and design of novel biguanide structures with desired properties. By establishing a quantitative structure-property relationship (QSPR), it is possible to predict how modifications to the molecular structure will affect its electronic, conformational, and binding properties.

For example, by systematically varying the substituents on the phenyl ring, one could use DFT calculations to predict how the HOMO-LUMO gap, dipole moment, and MEP would change. This could be used to design molecules with specific electronic properties. Similarly, by modifying the substitution pattern on the biguanide moiety, one could use MD simulations to predict how the conformational flexibility and intermolecular interactions would be affected.

This predictive modeling approach allows for the in silico screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new functional molecules.

Non Medicinal Applications and Contributions to Materials Science

p-Nitrophenylbiguanide as a Precursor in Advanced Organic Synthesis

The chemical architecture of p-nitrophenylbiguanide, featuring a reactive biguanide (B1667054) moiety and a nitrophenyl group, makes it a valuable precursor for the synthesis of various heterocyclic compounds. The biguanide structure is fundamental to cyclization reactions that form nitrogen-containing rings, which are core components of many functional materials.

Research into related nitrophenylguanidine compounds has demonstrated their capacity to undergo base-catalyzed intramolecular cyclization. For instance, studies have shown that 1-(2-nitrophenyl)-guanidines can be converted into 3-amino-1,2,4-benzotriazine 1-oxides. This type of reaction involves the interaction between the nitro group and the guanidine (B92328) moiety to form a stable triazine ring system. Given its analogous structure, p-nitrophenylbiguanide is a viable candidate for similar cyclization pathways, enabling the synthesis of a variety of substituted heterocyclic systems. These heterocyclic frameworks are integral to the development of materials with tailored electronic, optical, and thermal properties.

Applications in Polymer Chemistry and Material Development (e.g., s-triazine ring containing polymers)

The biguanide group within p-nitrophenylbiguanide is a direct precursor to the s-triazine (1,3,5-triazine) ring, a privileged structure in polymer chemistry. The thermal condensation of biguanides is a known method for forming the highly stable, aromatic s-triazine ring. This makes p-nitrophenylbiguanide a potential monomer or monomer precursor for the synthesis of polymers containing s-triazine rings in their main chain or as pendant groups.

The synthesis of s-triazine-based polymers often begins with cyanuric chloride, which undergoes sequential nucleophilic substitution. chemimpex.comresearchgate.net By preparing s-triazine monomers from precursors like p-nitrophenylbiguanide, polymers with specific functionalities can be designed. For example, s-triazine polyamides have been synthesized by reacting s-triazine dicarboxylic acid derivatives with various diamines. nih.gov Polymers incorporating the s-triazine ring are noted for their high thermal stability, flame retardancy, and robust mechanical properties, making them suitable for high-performance applications. chemimpex.comosu.educhim.it The presence of the nitro group on the phenyl ring of p-nitrophenylbiguanide can also be chemically modified post-polymerization to introduce other functional groups, further tailoring the polymer's properties.

Role as a Vulcanization Accelerator in Polymer Processing

In the processing of elastomers, guanidine derivatives are a well-established class of medium-speed vulcanization accelerators. nih.govmdpi.com Compounds such as Diphenyl guanidine (DPG) and Di-o-tolyl guanidine (DOTG) are frequently used, particularly as secondary accelerators in conjunction with primary accelerators like thiazoles and sulfenamides. tandfonline.comnih.govresearchgate.net

p-Nitrophenylbiguanide, belonging to this chemical class, functions within the same mechanistic principles. Guanidine-based accelerators are alkaline and work to increase the rate and efficiency of the sulfur cross-linking process in rubbers such as natural rubber (NR) and styrene-butadiene rubber (SBR). nih.govnih.gov Their key characteristics include:

Delayed Onset of Cure: They provide good scorch safety, meaning the rubber compound does not begin to cure prematurely during mixing and processing stages. mdpi.com

Increased Crosslink Density: When used as a secondary accelerator, they boost the activity of the primary accelerator, leading to a higher degree of vulcanization. mdpi.comnih.gov

Enhanced Mechanical Properties: The resulting vulcanizates typically exhibit high tensile strength, high hardness, and increased modulus. nih.govmdpi.com

While they can be used alone, guanidines are more commonly part of a synergistic accelerator system to achieve a balance of processing safety and cure efficiency. nih.govresearchgate.net However, their use can lead to discoloration, making them less suitable for light-colored products. mdpi.com

| Property | Description | Typical Role |

|---|---|---|

| Cure Speed | Medium | Primary or Secondary Accelerator |

| Scorch Safety | Good | Provides processing safety |

| Effect on Vulcanizate | High modulus, high tensile strength, high hardness | Improves mechanical properties |

| Common Combinations | Used with thiazoles and sulfenamides | Activates primary accelerators |

| Limitations | Poor heat aging resistance, potential for discoloration | Not ideal for all applications |

Utility as a Curing Agent for Epoxy Resins

Biguanide derivatives are recognized for their utility as curing agents (hardeners) for epoxy resins. thieme-connect.com The active hydrogen atoms on the nitrogen atoms of the biguanide group can react with the epoxide rings of the resin, leading to the formation of a cross-linked, three-dimensional polymer network. This process transforms the liquid resin into a hard, thermoset material.

Aromatic biguanides, such as p-nitrophenylbiguanide, can act as latent curing agents. Latency is a desirable property in many applications, as it means the resin-curing agent mixture remains stable and workable at room temperature for an extended period but cures rapidly upon heating. Research has shown that biguanides derived from aromatic diamines can cure epoxy resins at lower temperatures or in shorter times compared to standard curing agents like dicyandiamide (B1669379).

Studies using ortho-tolylbiguanide have demonstrated its effectiveness in curing liquid crystalline epoxy resins, enabling the formation of polymeric networks that retain liquid crystalline order. The general mechanism involves the nucleophilic attack of the amine groups on the epoxy ring, leading to ring-opening and the formation of hydroxyl groups and covalent bonds that build the polymer network. The resulting cured epoxy resins often exhibit high strength, excellent adhesion, and good chemical resistance. thieme-connect.com

| Feature | Function / Property | Advantage |

|---|---|---|

| Reaction Mechanism | Active hydrogens on nitrogen atoms react with epoxy groups. | Forms a stable, cross-linked polymer network. |

| Curing Profile | Can act as latent curing agents, activated by heat. | Provides long pot life at ambient temperatures and rapid cure at elevated temperatures. |

| Performance | Can cure resins faster or at lower temperatures than some conventional agents. | Improves processing efficiency. |

| Resulting Properties | High strength, good adhesion, and chemical resistance. | Creates durable, high-performance thermoset materials. |

Applications as Analytical Reagents

The biguanide structure is known for its ability to form stable chelate complexes with various metal ions. This property allows biguanide derivatives to be employed as analytical reagents, particularly for the colorimetric or spectrophotometric determination of metals.

A closely related compound, phenylbiguanide-p-sulfonic acid, has been successfully used as a colorimetric reagent for the quantitative analysis of nickel. mdpi.com The biguanide ligand coordinates with the nickel(II) ion to form a stable, colored inner metallic complex. The intensity of the color produced is proportional to the concentration of the metal ion in the solution, which can be measured using a spectrophotometer. The nickel chelate of phenylbiguanide-p-sulfonic acid forms a yellow-orange precipitate, and the reaction is suitable for determining nickel content in materials like steel. mdpi.com

Given that the chelating action is a function of the biguanide moiety, p-nitrophenylbiguanide possesses the potential for similar applications. It can act as a chelating agent where the formation of a complex with a specific metal ion results in a distinct, measurable color change, enabling its use in quantitative analysis.

Q & A

Q. How should conflicting data on p-Nitrophenylbiguanide’s environmental impact be addressed?

- Methodological Answer : Conduct lifecycle assessments (LCAs) and compare results using harmonized metrics (e.g., EPA guidelines). For nitro-aromatic compounds, focus on biodegradation pathways and ecotoxicology assays (e.g., Daphnia magna toxicity ). Publish negative results to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.